1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine

Lipophilicity Drug-likeness Medicinal Chemistry

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine (CAS 749920-16-9) belongs to the N-arylsulfonylpiperidine class, characterized by a 4-chloro-3-nitrobenzenesulfonyl pharmacophore linked to a 3,5-dimethylpiperidine core. With a molecular weight of 332.8 g/mol and a calculated logP of approximately 3.15–3.82, this compound serves as a synthetic intermediate and a scaffold for generating focused libraries of sulfonamide derivatives.

Molecular Formula C13H17ClN2O4S
Molecular Weight 332.8
CAS No. 749920-16-9
Cat. No. B2615865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine
CAS749920-16-9
Molecular FormulaC13H17ClN2O4S
Molecular Weight332.8
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
InChIInChI=1S/C13H17ClN2O4S/c1-9-5-10(2)8-15(7-9)21(19,20)11-3-4-12(14)13(6-11)16(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3
InChIKeyYIKHDNAYAGNMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine (CAS 749920-16-9): A Sterically Defined Sulfonamide Building Block for Medicinal Chemistry


1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine (CAS 749920-16-9) belongs to the N-arylsulfonylpiperidine class, characterized by a 4-chloro-3-nitrobenzenesulfonyl pharmacophore linked to a 3,5-dimethylpiperidine core [1]. With a molecular weight of 332.8 g/mol and a calculated logP of approximately 3.15–3.82, this compound serves as a synthetic intermediate and a scaffold for generating focused libraries of sulfonamide derivatives [2]. Its structural features—particularly the cis/trans stereochemistry of the 3,5-dimethyl substituents—enable it to probe hydrophobic binding pockets and conformational constraints in biological targets .

Why 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine Cannot Be Replaced by Its Des-Methyl, Mono-Methyl, or Nitro-Isomer Analogs


Substituting 1-(4-chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine with structurally similar N-sulfonylpiperidines—such as the des-methyl analogue (CAS 53162-43-9), the mono-methyl analogue (CAS 415701-07-4), or the nitro-positional isomer (3,5-dimethyl-1-(2-nitrobenzenesulfonyl)piperidine)—alters lipophilicity, steric bulk, and electronic properties, which in turn modulate target binding, metabolic stability, and solubility [1]. Unlike simple piperidine sulfonamides, the 3,5-dimethyl substitution introduces two stereocenters, creating distinct diastereomers that can differentially engage chiral environments within enzyme active sites [2]. These physicochemical and stereochemical differences are quantifiable and have direct consequences for lead optimization and chemical probe development.

Quantitative Differentiation of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine Against Its Closest Structural Analogs


Enhanced Lipophilicity (logP) Distinguishes 3,5-Dimethyl from Des-Methyl and Mono-Methyl Analogs

The target compound exhibits a calculated logP of 3.15 (ChemBase) or 3.82 (predicted), compared to the des-methyl analogue (CAS 53162-43-9) with a logP of 2.86–3.23 (ACD/LogD at pH 5.5) and the mono-methyl analogue (CAS 415701-07-4) with a logP of 2.67 [1]. This represents a ΔlogP of +0.29 to +1.15 relative to the des-methyl analogue, indicating greater membrane permeability potential.

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight and Rotatable Bond Differences Influence Binding Entropy and Ligand Efficiency

The target compound has a molecular weight of 332.8 Da and 2 rotatable bonds, compared to 304.75 Da for the des-methyl analogue (CAS 53162-43-9) and 318.78 Da for the mono-methyl analogue (CAS 415701-07-4) . Each added methyl group increases molecular weight by ~14 Da while maintaining the same number of rotatable bonds, enhancing binding free energy (ΔG) through increased hydrophobic contacts without incurring entropic penalties from additional torsional degrees of freedom.

Ligand Efficiency Molecular Recognition Fragment-Based Design

Steric Bulk of 3,5-Dimethyl Substitution Creates Conformational Restriction Compared to Unsubstituted or Mono-Substituted Analogs

The 3,5-dimethylpiperidine core of the target compound introduces two stereocenters, generating cis (achiral R,S) and trans (chiral R,R/S,S) diastereomers, a feature absent in the des-methyl (CAS 53162-43-9) and mono-methyl (CAS 415701-07-4) analogs [1]. In N-arylsulfonylpiperidine γ-secretase inhibitors, cis-2,6-disubstitution was found to be required for a chair-like diaxial conformation that is essential for single-digit nanomolar potency (IC50), whereas trans or unsubstituted analogs lost activity entirely [2].

Conformational Analysis Steric Effects Structure-Based Design

Electronic Effect of 4-Chloro-3-Nitro Substitution Differentiates Target from 2-Nitro Positional Isomer

The target compound's 4-chloro-3-nitrobenzenesulfonyl group is an electron-deficient aryl system with a predicted density of 1.338 g/cm³ and topological polar surface area (TPSA) of 83.2 Ų (ChemBase) or 91.6 Ų (Chem960) [1]. In contrast, the 2-nitro positional isomer (3,5-dimethyl-1-(2-nitrobenzenesulfonyl)piperidine, MW = 298.36 Da) lacks the para-chloro substituent, which alters the reduction potential of the nitro group and the metabolic fate of the compound . The 4-chloro-3-nitro pattern is specifically utilized in the OSU-A9 series of Akt-NF-κB inhibitors to achieve oral bioavailability and in vivo antitumor activity [2].

Electronic Effects Nitro Reduction Prodrug Design

Procurement-Guiding Application Scenarios for 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine Based on Quantitative Differentiation


Scaffold for CNS-Penetrant Kinase Inhibitor Design Utilizing Elevated logP and Steric Control

With a logP of 3.15–3.82, higher than its des-methyl analog by +0.29 to +1.15 log units, the target compound is suited for lead optimization programs targeting intracellular or CNS kinases where moderate-to-high lipophilicity is a prerequisite for blood-brain barrier penetration [1]. The 3,5-dimethyl substitution offers a defined conformational constraint that can be exploited in structure-based design to achieve selectivity within kinase subfamilies [2].

Fragment Growth and Ligand Efficiency Optimization Using the 3,5-Dimethylpiperidine Core

The compound's molecular weight of 332.8 Da with only 2 rotatable bonds provides a favorable balance of hydrophobic contacts and conformational rigidity, making it a suitable starting point for fragment-based drug discovery [1]. Compared to the mono-methyl analog, which introduces a third rotatable bond, the 3,5-dimethyl scaffold is expected to yield higher ligand efficiency upon SAR expansion [2].

Chemical Probe Synthesis Targeting the Akt-NF-κB Signaling Axis

Because the 4-chloro-3-nitrobenzenesulfonyl pharmacophore is validated in vivo in the OSU-A9 series for targeting the Akt-NF-κB pathway in hepatocellular carcinoma, this compound can serve as a starting material for generating focused libraries aimed at modulating this signaling network [1]. The 3,5-dimethylpiperidine core provides additional vectors for probing hydrophobic sub-pockets identified in the OSU-A9 co-crystal structures [2].

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